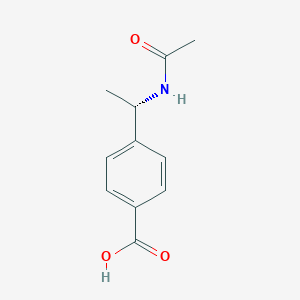![molecular formula C12H20BrN3O2 B15304830 tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate](/img/structure/B15304830.png)
tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a butyl chain, which is further linked to a 4-bromo-1H-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate typically involves multiple steps. One common method starts with the preparation of 4-bromo-1H-pyrazole, which is then reacted with a butyl chain containing a protected amine group. The tert-butyl carbamate group is introduced through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Deprotection Reactions: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyrazole derivatives.
Deprotection Reactions: The primary product is the free amine, which can be further functionalized.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate serves as a versatile intermediate for the preparation of more complex molecules. Its bromine atom allows for further functionalization through cross-coupling reactions .
Biology and Medicine: Its structure allows for modifications that can lead to compounds with various biological activities .
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom on the pyrazole ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl (4-bromobutyl)carbamate: Similar in structure but lacks the pyrazole ring, limiting its functionalization options.
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]pyrazol-1-yl}methyl)carbamate: Contains a different substituent on the pyrazole ring, leading to different reactivity and applications.
Uniqueness: tert-Butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate is unique due to the presence of both the tert-butyl carbamate group and the 4-bromo-1H-pyrazole moiety.
Properties
Molecular Formula |
C12H20BrN3O2 |
|---|---|
Molecular Weight |
318.21 g/mol |
IUPAC Name |
tert-butyl N-[4-(4-bromopyrazol-1-yl)butyl]carbamate |
InChI |
InChI=1S/C12H20BrN3O2/c1-12(2,3)18-11(17)14-6-4-5-7-16-9-10(13)8-15-16/h8-9H,4-7H2,1-3H3,(H,14,17) |
InChI Key |
NHILZKWWRZUXGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN1C=C(C=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


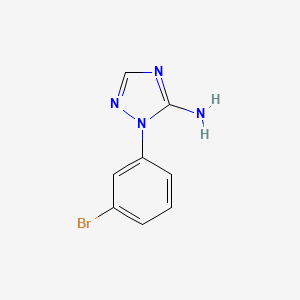
![tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate](/img/structure/B15304781.png)
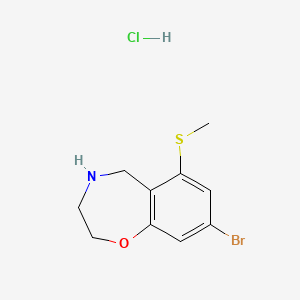
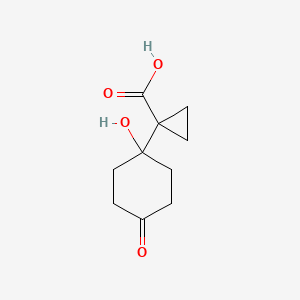
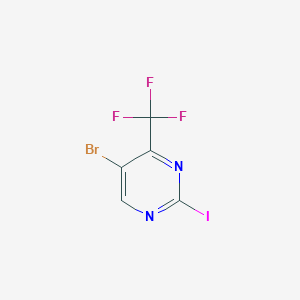
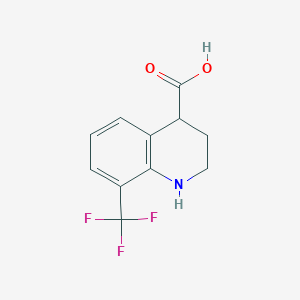
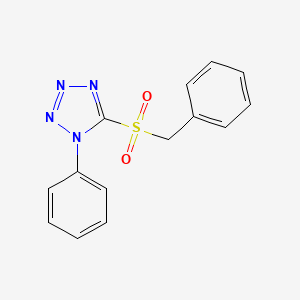
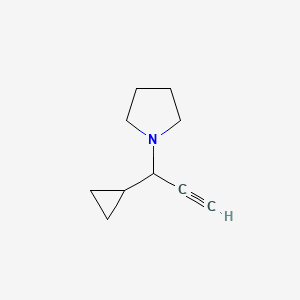
![tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B15304828.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15304832.png)
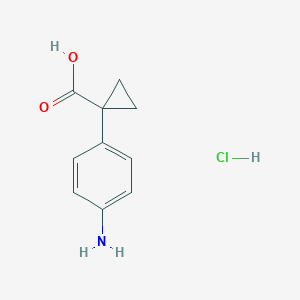
![benzylN-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate,Mixtureofdiastereomers](/img/structure/B15304843.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B15304849.png)
